molecular formula C17H16O4 B1597014 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid CAS No. 728918-79-4

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Cat. No.: B1597014
CAS No.: 728918-79-4
M. Wt: 284.31 g/mol
InChI Key: YAKLXVIMPZGSIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Scientific Research Applications

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid primarily involves its role as a monomer in polymer synthesis. The compound’s aromatic rings and carboxylic acid groups facilitate the formation of strong, stable polymers with high thermal and electrical insulation properties .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid: Another aromatic dicarboxylic acid used in the production of polyesters.

    Isophthalic acid: Similar in structure but with carboxylic acid groups in the meta position, used in the production of high-performance polymers.

Uniqueness

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid is unique due to its specific structure, which allows for the formation of polymers with exceptional thermal stability and electrical insulation properties. This makes it particularly valuable in applications requiring high-temperature resistance and electrical insulation .

Properties

IUPAC Name

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-17(20)15-8-4-6-13(10-15)12-5-3-7-14(9-12)16(18)19/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKLXVIMPZGSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373475
Record name Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-79-4
Record name Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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